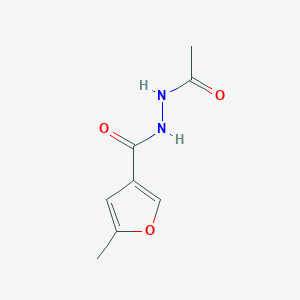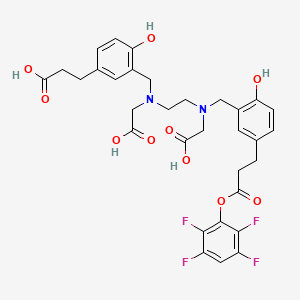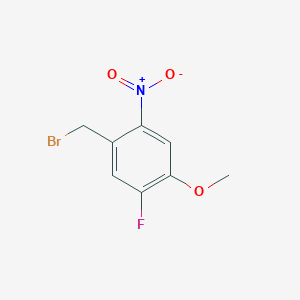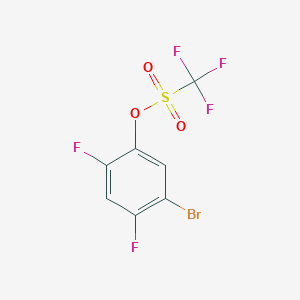
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2BrF5O3S and a molecular weight of 341.05 g/mol . It is known for its unique structural properties, which include a bromine atom, two fluorine atoms, and a trifluoromethanesulphonate group attached to a phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The bromine and fluorine atoms can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for these reactions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation and reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced phenyl derivatives.
Scientific Research Applications
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-difluorophenyl methanesulphonate
- 5-Bromo-2,4-difluorophenyl tosylate
- 5-Bromo-2,4-difluorophenyl mesylate
Uniqueness
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate derivatives. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H2BrF5O3S |
|---|---|
Molecular Weight |
341.05 g/mol |
IUPAC Name |
(5-bromo-2,4-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2BrF5O3S/c8-3-1-6(5(10)2-4(3)9)16-17(14,15)7(11,12)13/h1-2H |
InChI Key |
CJTVFORHQIRKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


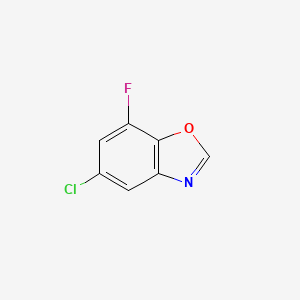
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
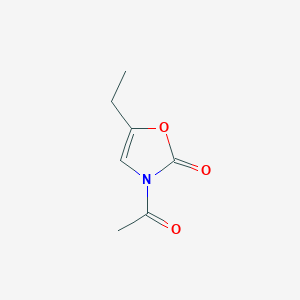
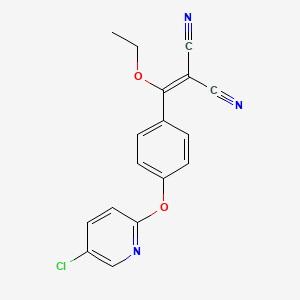
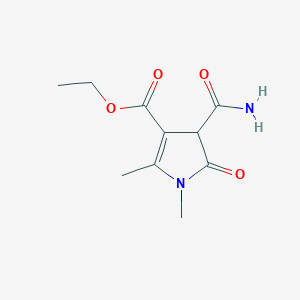
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
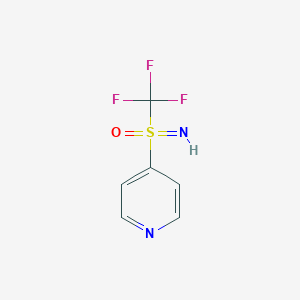
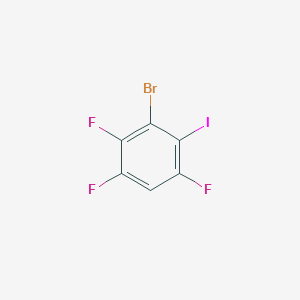
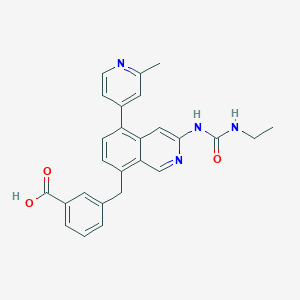
![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)
